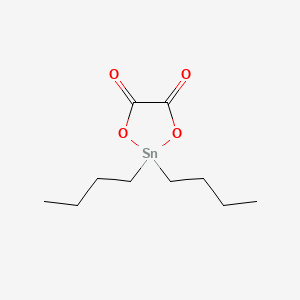
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione is an organotin compound with the molecular formula C10H22O2Sn It is known for its unique structure, where the tin atom is coordinated with two butyl groups and a dioxastannolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates) . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dioxastannolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include dibutyltin oxide derivatives, substituted organotin compounds, and various intermediates depending on the reaction conditions.
Scientific Research Applications
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions and influencing biological pathways. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione.
Dibutyltin dimethoxide: Another precursor used in its synthesis.
Other organotin compounds: Compounds like tributyltin chloride and dibutyltin dichloride share similar structural features and reactivity.
Uniqueness
This compound is unique due to its dioxastannolane ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in specific reactions and applications that other organotin compounds may not be suitable for .
Biological Activity
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione (CAS No. 26962-68-5) is an organotin compound that has garnered interest due to its unique structural features and potential applications in various fields, including organic synthesis and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxastannolane structure with two butyl groups attached to the tin atom. Its molecular formula is C12H22O2Sn, and it exhibits distinctive chemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H22O2Sn |
| Molecular Weight | 286.0 g/mol |
| CAS Number | 26962-68-5 |
| IUPAC Name | This compound |
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through coordination with metal ions and its oxidative properties. The compound can undergo oxidation reactions leading to the formation of dibutyltin oxide and other derivatives that may exhibit different biological activities.
Oxidative Reactions
Research indicates that the compound can be oxidized under specific conditions to yield products that may have varying degrees of toxicity or biological efficacy. For example:
- Oxidation Products : The oxidation of 2,2-Dibutyl-1,3,2-dioxastannolane can lead to dibutyltin oxide formation which has been studied for its cytotoxic effects on various cell lines.
Case Studies and Research Findings
Numerous studies have investigated the biological implications of organotin compounds like 2,2-Dibutyl-1,3,2-dioxastannolane. Here are key findings:
Comparative Analysis
To further understand the biological implications of this compound compared to similar compounds:
Properties
CAS No. |
26962-68-5 |
|---|---|
Molecular Formula |
C10H18O4Sn |
Molecular Weight |
320.96 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannolane-4,5-dione |
InChI |
InChI=1S/2C4H9.C2H2O4.Sn/c2*1-3-4-2;3-1(4)2(5)6;/h2*1,3-4H2,2H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
JJTKDKRNJKLRSS-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C(=O)O1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















